BETA-ALANINE (3-13C; 15N)
CAS No.:
Cat. No.: VC3687092
Molecular Formula:
Molecular Weight: 91.08
Purity: 98%
* For research use only. Not for human or veterinary use.

Specification
Molecular Weight | 91.08 |
---|
Introduction
Property | Value |
---|---|
CAS Number | 285978-07-6 |
Molecular Formula | 13C3H7 15NO2 |
Molecular Weight | 93.02 g/mol |
Minimum Purity | 98.00% |
Minimum Isotopic Enrichment | 99% 13C, 98% 15N |
Stability | ≥ 1 year under proper storage conditions |
These properties establish beta-alanine (3-13C; 15N) as a high-purity, highly enriched isotopic compound suitable for precise analytical applications in research settings .
Structural Characteristics and Spectroscopic Properties
Molecular Structure
Beta-alanine (3-13C; 15N) maintains the same basic chemical structure as regular beta-alanine, with the amino group at the beta position relative to the carboxyl group. The key difference lies in the isotopic substitution pattern, where all three carbon atoms are 13C and the nitrogen atom is 15N. This complete labeling pattern creates a compound that can be distinguished from endogenous beta-alanine in biological systems, allowing researchers to follow its metabolic fate with exceptional clarity .
NMR Spectroscopic Properties
The incorporation of 13C atoms makes beta-alanine (3-13C; 15N) particularly valuable for NMR studies. Carbon-13 NMR spectroscopy at frequencies such as 90.5 MHz can effectively track the metabolism of labeled compounds in biological systems. When incorporated into peptides or proteins, the labeled beta-alanine enables researchers to observe specific chemical shifts and correlations that provide insights into molecular structure and metabolic transformations .
In solid-state NMR studies, 15N-13C-13C chemical shift correlation spectroscopy has proven effective for resolving and assigning peptide backbone and side chain resonances in uniformly labeled compounds. The combination of 13C and 15N labeling allows for multidimensional experiments that capture both backbone and side chain chemical shifts in a single experimental setup, offering significant advantages for structural studies of peptides and proteins .
Synthesis and Production Methods
Isotopic Labeling Strategies
The production of beta-alanine (3-13C; 15N) requires sophisticated synthetic approaches to ensure high isotopic enrichment and chemical purity. While the search results don't explicitly detail the synthesis methods for this specific compound, similar isotopically labeled amino acids typically involve the incorporation of isotopically enriched precursors through controlled chemical reactions.
For isotopic labeling studies involving alanine, researchers have developed enzymatic synthesis methods for producing precursors with specific labeling patterns. For instance, the development of robust and cost-effective enzymatic synthesis methods has been crucial for producing isoleucine precursors with specific isotopic labeling patterns . Similar approaches likely apply to the synthesis of beta-alanine (3-13C; 15N), with careful attention to preventing isotopic scrambling during the synthesis process.
Research Applications
Metabolic Pathway Analysis
Beta-alanine (3-13C; 15N) serves as a valuable tool for metabolic studies, particularly for tracking the fate of amino acids in various biochemical pathways. In research examining gluconeogenesis, related isotopically labeled alanine compounds have been used to follow metabolic processes in hepatocytes. For example, [3-13C]alanine has been employed to study the phosphoenolpyruvate/pyruvate futile cycle in hepatocytes, demonstrating how isotopic labeling can reveal metabolic flux through specific pathways .
The dual labeling with 13C and 15N provides additional advantages for metabolic studies by allowing simultaneous tracking of both carbon and nitrogen metabolism. This capability is particularly valuable for investigating transamination reactions and nitrogen metabolism alongside carbon utilization pathways.
T Cell Activation Studies
A particularly significant application of isotopically labeled alanine compounds has been in immunology research, specifically in understanding T cell metabolism during activation. Research has demonstrated that extracellular alanine is required for efficient exit from quiescence during naïve T cell activation and memory T cell responses. Using isotopically labeled alanine, including [U-13C]-alanine and [15N]-alanine, researchers have traced the metabolic fate of alanine during T cell activation .
In these studies, the labeled alanine enables precise tracking of how T cells incorporate extracellular alanine into proteins during activation. Remarkably, analysis of protein-derived alanine by liquid chromatography/mass spectrometry (LC/MS) revealed that by 24 hours post-activation, over 50% of alanine in proteins was derived from extracellular sources. Furthermore, the labeled alanine was incorporated directly into proteins without metabolic interconversion through transamination, highlighting a direct pathway for alanine utilization in protein synthesis during T cell activation .
NMR Studies in Protein and Peptide Research
Beta-alanine (3-13C; 15N) and similar isotopically labeled compounds have proven invaluable for NMR studies of proteins and peptides. The incorporation of 13C and 15N labels enables sophisticated multidimensional NMR experiments that can resolve and assign peptide backbone and side chain resonances with high precision .
In solid-state NMR studies, researchers have employed 13C and 15N labeling to obtain detailed chemical shift assignments for amino acid residues in peptides. The combination of 15N and 13C observation in 2D and 3D NMR experiments provides complementary information, with each approach offering distinct advantages in terms of resolution and sensitivity .
These diverse NMR approaches highlight the value of isotopically labeled compounds like beta-alanine (3-13C; 15N) in structural biology and biochemistry research .
Protein Incorporation Studies
Direct Integration into Protein Structures
One of the most fascinating aspects of beta-alanine metabolism revealed through isotopic labeling studies is how it incorporates into proteins. Research using isotopically labeled alanine has demonstrated that T cells directly incorporate extracellular alanine into newly synthesized proteins during activation. Analysis of protein hydrolysates following T cell activation in the presence of isotopically labeled alanine showed that labeled alanine was incorporated exclusively as the m+4 isotopomer, indicating direct incorporation without metabolic conversion .
This finding challenges previous assumptions about amino acid metabolism during protein synthesis, suggesting that some amino acids can be directly incorporated from extracellular sources rather than being synthesized de novo or derived from other metabolic precursors. The use of beta-alanine (3-13C; 15N) and similar isotopically labeled compounds thus provides critical insights into fundamental aspects of protein synthesis and cellular metabolism .
Temporal Dynamics of Incorporation
The timing of amino acid incorporation into proteins represents another important research area where isotopically labeled compounds provide valuable insights. Studies with labeled alanine have shown that the contribution of extracellular alanine to total protein remains low for the first 6 hours after T cell activation, but increases dramatically to over 50% by 24 hours post-activation .
This temporal pattern suggests distinct phases in amino acid utilization during cellular activation processes, with potentially significant implications for understanding cellular metabolism during immune responses, development, and disease states. Similar studies with beta-alanine (3-13C; 15N) could reveal comparable insights into the metabolic fate of this non-proteogenic amino acid in various biological contexts.
Advantages of Dual Isotopic Labeling
Enhanced Analytical Precision
The dual labeling of beta-alanine with both 13C and 15N offers significant advantages for analytical studies. The presence of multiple stable isotopes creates distinctive mass shifts that can be readily detected by mass spectrometry, allowing for precise quantification even in complex biological matrices. This labeling strategy minimizes interference from naturally occurring isotopomers and enhances signal specificity .
In NMR studies, the combination of 13C and 15N labeling enables sophisticated correlation experiments that provide comprehensive structural information. The 15N label offers excellent resolution due to its wide chemical shift range, while the multiple 13C labels provide sensitivity advantages and access to side chain information. Together, these properties make beta-alanine (3-13C; 15N) an exceptionally versatile tool for structural and metabolic studies .
Metabolic Pathway Elucidation
The dual isotopic labeling in beta-alanine (3-13C; 15N) allows researchers to simultaneously track both carbon and nitrogen metabolism, providing comprehensive insights into interconnected metabolic pathways. In transamination reactions, for example, the nitrogen fate can be followed separately from the carbon backbone, revealing detailed information about metabolic conversions and enzyme activities .
This capability is particularly valuable for investigating complex metabolic networks where both carbon and nitrogen metabolism play important roles, such as in amino acid biosynthesis, protein turnover, and energy metabolism. The specific labeling pattern of beta-alanine (3-13C; 15N) thus provides a powerful tool for dissecting these intricate biochemical processes with unprecedented precision.
Future Research Directions
Emerging Applications in Metabolomics
The unique properties of beta-alanine (3-13C; 15N) position it as a valuable tool for emerging applications in metabolomics research. As the field continues to advance toward more comprehensive metabolic profiling approaches, isotopically labeled compounds will play increasingly important roles in flux analysis, pathway discovery, and biomarker identification.
The complete labeling pattern of beta-alanine (3-13C; 15N) makes it particularly well-suited for fluxomics studies, where researchers aim to quantify metabolic flux through complex networks of biochemical reactions. By introducing this labeled compound as a metabolic tracer, researchers can generate rich datasets that reveal dynamic aspects of cellular metabolism under various physiological and pathological conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume